molecular formula C12H17NO4S B099915 N-(tert-Butoxycarbonyl)-p-toluenesulfonamide CAS No. 18303-04-3

N-(tert-Butoxycarbonyl)-p-toluenesulfonamide

Cat. No.: B099915
CAS No.: 18303-04-3
M. Wt: 271.33 g/mol
InChI Key: DUTLOVSBVBGNDM-UHFFFAOYSA-N
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Description

N-(tert-Butoxycarbonyl)-p-toluenesulfonamide is a chemical compound commonly used in organic synthesis. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during chemical synthesis. The tert-butoxycarbonyl group is particularly useful due to its stability under basic conditions and its ease of removal under acidic conditions.

Scientific Research Applications

N-(tert-Butoxycarbonyl)-p-toluenesulfonamide is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. It serves as a protecting group for amines in the synthesis of peptides and other complex molecules. This compound is also used in the development of pharmaceuticals, where it helps to protect sensitive amine groups during multi-step synthesis processes .

Safety and Hazards

The safety and hazards of N-(tert-Butoxycarbonyl)-p-toluenesulfonamide are not explicitly mentioned in the retrieved papers. It is recommended to refer to the safety data sheet of the compound for detailed information .

Mechanism of Action

Target of Action

N-(tert-Butoxycarbonyl)-p-toluenesulfonamide, also known as tert-Butyl tosylcarbamate, is a compound used in organic synthesis . The primary targets of this compound are amines, specifically the amino groups present in several compounds such as natural products, amino acids, and peptides .

Mode of Action

The compound acts as a protecting group for amines in organic synthesis . The tert-butyloxycarbonyl (Boc) group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group can be selectively removed using various deprotection strategies . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, using oxalyl chloride in methanol .

Biochemical Pathways

The compound plays a crucial role in the synthesis of a variety of biochemical compounds. It is involved in the protection and deprotection of amino groups, which is a key step in the synthesis of peptides and other nitrogen-containing compounds . The compound’s action affects the biochemical pathways involved in the synthesis of these compounds.

Pharmacokinetics

For instance, the compound’s solubility and stability could affect its absorption and distribution .

Result of Action

The primary result of the compound’s action is the protection of amino groups during the synthesis of peptides and other nitrogen-containing compounds . This allows for the selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the compound’s ability to protect and deprotect amino groups . Additionally, the presence of other reagents and catalysts can also influence the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(tert-Butoxycarbonyl)-p-toluenesulfonamide typically involves the reaction of p-toluenesulfonamide with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butoxycarbonyl)-L-alanine
  • N-(tert-Butoxycarbonyl)-beta-alanine
  • N,N,N-Tris(tert-butoxycarbonyl)-L-arginine

Uniqueness

N-(tert-Butoxycarbonyl)-p-toluenesulfonamide is unique due to its specific use in protecting amine groups in aromatic sulfonamides. Its stability under basic conditions and ease of removal under acidic conditions make it particularly valuable in synthetic organic chemistry .

Properties

IUPAC Name

tert-butyl N-(4-methylphenyl)sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-9-5-7-10(8-6-9)18(15,16)13-11(14)17-12(2,3)4/h5-8H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTLOVSBVBGNDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350809
Record name N-Boc-p-toluenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18303-04-3
Record name N-Boc-p-toluenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of N-(tert-Butoxycarbonyl)-p-toluenesulfonamide in organic synthesis?

A1: this compound serves as a useful component in Mitsunobu reactions. [] These reactions enable the direct preparation of protected amines from alcohols. [] This is significant because it offers a direct route to a valuable class of compounds in organic synthesis.

Q2: What are the key physical properties and storage recommendations for this compound?

A2: this compound is a white solid with a melting point of 121–123 °C. [] It readily dissolves in most common organic solvents, making it versatile for various reaction conditions. [] This reagent is stable and can be stored in an amber bottle at room temperature for extended periods. []

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